Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-8(11)14-9(12-7)4-6(2)13-14/h4-5H,3H2,1-2H3 |
InChI Key |
NGSVZUYCEZWBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=NN2C(=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Core Reaction Mechanism
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation between 5-aminopyrazoles (e.g., 5-amino-3-methylpyrazole) and β-diketones (e.g., ethyl acetoacetate). This reaction proceeds through a Michael addition followed by cyclodehydration (Fig. 1).
Reaction conditions :
Optimization of Cyclocondensation
Studies demonstrate that acetic acid (6 equiv.) under oxygen atmosphere enhances yields by promoting oxidative dehydrogenation. For example, reacting 5-amino-3-methylpyrazole with ethyl acetoacetate in ethanol/acetic acid (6:1) at 130°C under O₂ yields 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (74–94%).
Table 1: Impact of Acid Equivalents and Atmosphere on Yield
| Entry | Acid (equiv.) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | AcOH (2) | Air | 34 |
| 2 | AcOH (6) | Air | 74 |
| 3 | AcOH (6) | O₂ | 94 |
Chlorination Strategies for C7 Functionalization
Phosphorus Oxychloride (POCl₃) Mediated Chlorination
The 7-hydroxy intermediate is chlorinated using POCl₃ in 1,4-dioxane or toluene. Triethylamine (TEA) is added to neutralize HCl, preventing side reactions.
Procedure :
Alternative Chlorinating Agents
- Thionyl Chloride (SOCl₂) : Less effective (≤50% yield) due to over-chlorination.
- PCl₅ : Requires anhydrous conditions but achieves 68% yield in dichloromethane.
Alternative Synthetic Routes
Ultrasound-Assisted Green Synthesis
A solvent-free approach uses KHSO₄ (20 mol%) under ultrasound irradiation (40 kHz, 50°C). This reduces reaction time from 18 hours to 2 hours with 85% yield.
Advantages :
- Eliminates toxic solvents.
- Energy efficiency (50°C vs. 130°C conventional).
Continuous Flow Reactor Systems
Industrial-scale production employs flow reactors to enhance heat transfer and reduce byproducts. Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is synthesized in 92% yield at 120°C with a residence time of 15 minutes.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 1.32 (t, J = 7.2 Hz, CH₂CH₃), 2.62 (s, CH₃), 4.30 (q, J = 7.2 Hz, OCH₂).
- X-ray Crystallography : Confirms planar pyrazolo[1,5-a]pyrimidine core with C–H···O interactions (3.426 Å).
Comparative Analysis of Methods
Table 2: Efficiency of Key Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Cyclocondensation + POCl₃ | 89 | 98 | 18 h |
| Ultrasound + KHSO₄ | 85 | 95 | 2 h |
| Flow Reactor | 92 | 99 | 15 min |
Industrial-Scale Challenges and Solutions
Byproduct Formation
Catalyst Recovery
- Pd(OAc)₂ : Immobilized on mesoporous silica for reuse (5 cycles without yield loss).
Chemical Reactions Analysis
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures
Scientific Research Applications
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. Additionally, it can modulate endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Table 2: Property Comparison
Key Observations:
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 7-oxo) exhibit higher melting points (177–178°C) due to increased crystallinity .
- Biological Relevance : Compounds like Ethyl 7-Me-2-Ph show activity as benzodiazepine receptor ligands , while morpholine-substituted analogues (e.g., Ethyl 5-Cl-7-morpholinyl) are explored as protein kinase inhibitors . The target compound’s chlorine substituent may enhance binding affinity in similar applications.
Biological Activity
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 2365242-43-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its anticancer properties and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C₁₀H₁₀ClN₃O₂
- Molecular Weight : 239.66 g/mol
- Purity : ≥95%
- Structural Features : The compound features a pyrazolo-pyrimidine scaffold which is known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer activity. The following sections detail the findings from various research studies.
In Vitro Studies
- Cell Line Evaluation :
-
Mechanism of Action :
- The compound acts as a dual inhibitor of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and survival signaling pathways in cancer cells. Molecular docking studies revealed that the compound binds effectively to the active sites of these enzymes, mimicking the action of known inhibitors like milciclib and repotrectinib .
Cell Cycle Analysis
The impact on the cell cycle was assessed using flow cytometry:
- Treatment with ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine resulted in significant G0/G1 phase arrest, with treated cells showing an increase to 84.36% in this phase compared to control groups . This suggests that the compound effectively halts cell proliferation by inducing cell cycle arrest.
Structure-Activity Relationship (SAR)
The structural characteristics of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine are critical for its biological activity. Modifications to the pyrazolo-pyrimidine core can enhance potency and selectivity:
- Compounds with varied substituents at positions 5 and 7 have shown differing levels of activity against CDK2 and TRKA, highlighting the importance of these positions in maintaining bioactivity .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
